molecular formula C42H34N6O4S4 B10905220 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[4-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-4-phenylquinazolin-6-yl}acetamide

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[4-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-4-phenylquinazolin-6-yl}acetamide

Cat. No.: B10905220
M. Wt: 815.0 g/mol
InChI Key: QKOAIHSWAMCVLL-UHFFFAOYSA-N
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Description

2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-{2-[4-({2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-4-PHENYL-6-QUINAZOLINYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes benzothiazole and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-{2-[4-({2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-4-PHENYL-6-QUINAZOLINYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and quinazoline intermediates, followed by their coupling through various chemical reactions such as nucleophilic substitution and amide bond formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-{2-[4-({2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-4-PHENYL-6-QUINAZOLINYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole or quinazoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-{2-[4-({2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-4-PHENYL-6-QUINAZOLINYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-{2-[4-({2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-4-PHENYL-6-QUINAZOLINYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-{2-[4-({2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-4-PHENYL-6-QUINAZOLINYL}ACETAMIDE
  • **2-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-{2-[4-({2-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-4-PHENYL-6-QUINAZOLINYL}ACETAMIDE
  • **2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-{2-[4-({2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-4-PHENYL-6-QUINAZOLINYL}ACETAMIDE

Uniqueness

The uniqueness of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-{2-[4-({2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-4-PHENYL-6-QUINAZOLINYL}ACETAMIDE lies in its specific structural features and the resulting chemical and biological properties. Its combination of benzothiazole and quinazoline moieties provides a unique framework for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C42H34N6O4S4

Molecular Weight

815.0 g/mol

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-[6-[[2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]-4-phenylquinazolin-2-yl]phenyl]acetamide

InChI

InChI=1S/C42H34N6O4S4/c1-3-51-29-15-18-33-35(21-29)55-41(46-33)53-23-37(49)43-27-12-10-26(11-13-27)40-45-32-17-14-28(20-31(32)39(48-40)25-8-6-5-7-9-25)44-38(50)24-54-42-47-34-19-16-30(52-4-2)22-36(34)56-42/h5-22H,3-4,23-24H2,1-2H3,(H,43,49)(H,44,50)

InChI Key

QKOAIHSWAMCVLL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C4=NC5=C(C=C(C=C5)NC(=O)CSC6=NC7=C(S6)C=C(C=C7)OCC)C(=N4)C8=CC=CC=C8

Origin of Product

United States

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